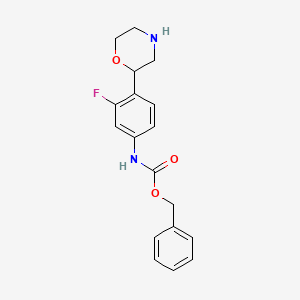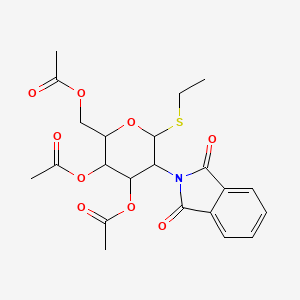
1,3-Piperidinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Piperidinedicarboxylic acid is an organic compound with the molecular formula C7H11NO4. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Piperidinedicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glutaric acid with ammonia can yield this compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of pyridine derivatives. This process is carried out using a catalyst such as molybdenum disulfide under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Piperidinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Piperidinedicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-piperidinedicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the carboxylic acid groups.
Pyridine: A six-membered heterocyclic compound with a nitrogen atom but without the carboxylic acid groups.
Nipecotic Acid: A piperidine derivative with a carboxylic acid group at the 3-position.
Uniqueness
1,3-Piperidinedicarboxylic acid is unique due to the presence of two carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This structural feature allows for diverse applications in synthesis, research, and industry, distinguishing it from other piperidine derivatives.
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
piperidine-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)5-2-1-3-8(4-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
HWYNYLXTVJYPOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286063.png)
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)

![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
